molecular formula C7H7N3O5 B11768598 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid

Cat. No.: B11768598
M. Wt: 213.15 g/mol
InChI Key: DWAPBHOOGGSRGO-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in the treatment of various diseases, particularly tuberculosis. Its unique structure, which includes a nitro group and an oxazole ring, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . This reaction is carried out under heating conditions to facilitate the formation of the desired oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as alkyl halides and strong bases are used to facilitate substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2-amino-6-methyl-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the generation of reactive nitrogen species that damage essential cellular components . This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of an oxazole ring. This structural difference contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole-2-carboxylic acid

InChI

InChI=1S/C7H7N3O5/c1-7(5(11)12)3-9-2-4(10(13)14)8-6(9)15-7/h2H,3H2,1H3,(H,11,12)

InChI Key

DWAPBHOOGGSRGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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